1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione
Description
1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione is a complex organic compound that features a combination of aromatic and silane functional groups
Properties
CAS No. |
800387-57-9 |
|---|---|
Molecular Formula |
C23H28O5Si |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-phenyl-3-[4-(2-triethoxysilylethenyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C23H28O5Si/c1-4-26-29(27-5-2,28-6-3)17-16-19-12-14-21(15-13-19)23(25)18-22(24)20-10-8-7-9-11-20/h7-17H,4-6,18H2,1-3H3 |
InChI Key |
SVSGXAGGXYACJF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the phenyl and triethoxysilyl groups onto a propane-1,3-dione backbone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the propane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Its potential interactions with biological molecules make it a candidate for studying enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound’s structure suggests it could be explored for pharmacological activity, possibly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione exerts its effects depends on its specific application. In chemical reactions, the aromatic rings and carbonyl groups can participate in various interactions, such as forming hydrogen bonds or engaging in π-π stacking with other aromatic systems. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione include other aromatic ketones and silane-containing molecules. For example:
1-Phenyl-3-(thiophen-2-yl)propane-1,3-dione: This compound has a thiophene ring instead of the triethoxysilyl group, which may alter its reactivity and applications.
3-Phenyl-1,2,4-trioxolane: . The uniqueness of this compound lies in its combination of aromatic and silane functionalities, which can impart unique reactivity and properties not found in simpler aromatic ketones or silane compounds.
Biological Activity
1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its anticancer effects and other biological activities.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a phenolic backbone with a triethoxysilyl group that may enhance its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic derivatives with diketones under basic conditions. The incorporation of the triethoxysilyl moiety is crucial for enhancing the compound's stability and potential applications in drug delivery systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research has shown that derivatives of chalcones exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7) .
Table 1: Cytotoxicity of Chalcone Derivatives
These findings suggest that structural modifications can enhance the cytotoxic effects on cancer cells while minimizing toxicity to normal cells.
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies indicate that chalcones can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
Other Biological Activities
In addition to its anticancer properties, compounds similar to this compound have demonstrated antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
Table 2: Biological Activities of Chalcone Derivatives
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Bacteriostatic activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings. For instance, a study reported that a related chalcone derivative exhibited significant reduction in tumor size in murine models of breast cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
